molecular formula C24H21F3N4O3S2 B10934746 {4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

Cat. No.: B10934746
M. Wt: 534.6 g/mol
InChI Key: YAOIRVSYZVPRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a trifluoromethyl group, and a thienopyrazole core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyrazole Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a hydrazine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Piperazine Ring: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the thienopyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

    Influencing Gene Expression: Affecting the transcription and translation of genes involved in cellular processes.

Comparison with Similar Compounds

{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: can be compared with similar compounds such as:

The uniqueness of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

Properties

Molecular Formula

C24H21F3N4O3S2

Molecular Weight

534.6 g/mol

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone

InChI

InChI=1S/C24H21F3N4O3S2/c1-16-7-9-18(10-8-16)36(33,34)30-13-11-29(12-14-30)22(32)20-15-19-21(24(25,26)27)28-31(23(19)35-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

YAOIRVSYZVPRLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.